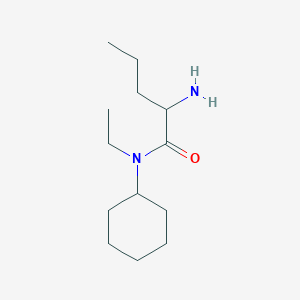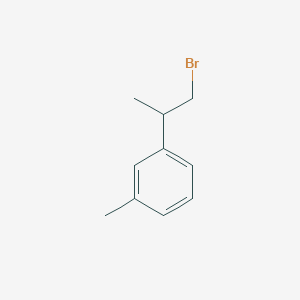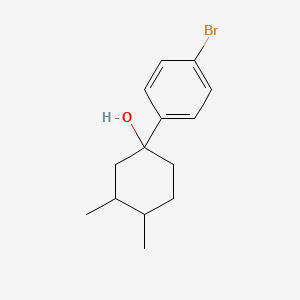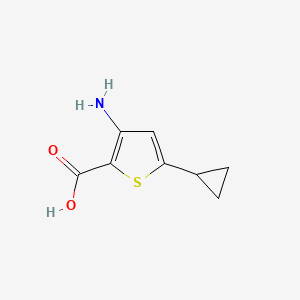![molecular formula C13H16OS B13213087 2-[(2,5-Dimethylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13213087.png)
2-[(2,5-Dimethylphenyl)sulfanyl]cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-Dimethylphenyl)sulfanyl]cyclopentan-1-one is an organic compound with the molecular formula C13H16OS and a molecular weight of 220.33 g/mol . This compound is characterized by a cyclopentanone ring substituted with a sulfanyl group attached to a 2,5-dimethylphenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylphenyl)sulfanyl]cyclopentan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylthiophenol with cyclopentanone under acidic conditions to form the desired product . The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylphenyl)sulfanyl]cyclopentan-1-one undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[(2,5-Dimethylphenyl)sulfanyl]cyclopentan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethylphenyl)sulfanyl]cyclopentan-1-one involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s ability to undergo oxidation and reduction reactions may play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one: Similar structure but with a different substitution pattern on the phenyl ring.
2-[(2,6-Dimethylphenyl)sulfanyl]cyclopentan-1-one: Another isomer with a different substitution pattern.
Uniqueness
2-[(2,5-Dimethylphenyl)sulfanyl]cyclopentan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the methyl groups on the phenyl ring can affect the compound’s electronic properties and steric interactions, making it distinct from its isomers .
Properties
Molecular Formula |
C13H16OS |
|---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)sulfanylcyclopentan-1-one |
InChI |
InChI=1S/C13H16OS/c1-9-6-7-10(2)13(8-9)15-12-5-3-4-11(12)14/h6-8,12H,3-5H2,1-2H3 |
InChI Key |
ZAQVGYXDLXLXDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-([(4-Methoxyphenyl)sulfanyl]methyl)piperidine](/img/structure/B13213028.png)
![7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one](/img/structure/B13213035.png)



![5-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13213068.png)
![4-[(1S)-1-aminoethyl]-N-benzylbenzenesulfonamide](/img/structure/B13213073.png)

![4-Ethyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13213081.png)
![3-[1-(2,4-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13213094.png)
![6-(Propane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13213097.png)
